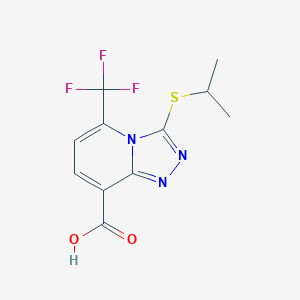
N-(2,3-dichlorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dichlorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide, also known as DCM, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. In
作用機序
The mechanism of action of N-(2,3-dichlorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is not fully understood. However, it has been suggested that N-(2,3-dichlorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide exerts its anticancer activity through the inhibition of tubulin polymerization, which is essential for cell division. N-(2,3-dichlorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide has also been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide has been shown to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. N-(2,3-dichlorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-(2,3-dichlorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the major advantages of N-(2,3-dichlorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is its potential as a lead compound for the development of new anticancer drugs. N-(2,3-dichlorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide has also been shown to exhibit good solubility in various organic solvents, which makes it easy to handle in the laboratory. However, one of the limitations of N-(2,3-dichlorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is its low aqueous solubility, which can hinder its bioavailability and limit its potential as a therapeutic agent.
将来の方向性
There are several future directions for research on N-(2,3-dichlorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide. One direction is to explore the structure-activity relationship of N-(2,3-dichlorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide and its derivatives to identify more potent anticancer agents. Another direction is to investigate the potential of N-(2,3-dichlorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide as a scaffold for the development of new materials with unique properties. Additionally, the development of new synthetic methods for N-(2,3-dichlorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide and its derivatives can also be a future direction for research.
合成法
The synthesis of N-(2,3-dichlorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide involves the reaction of 2,3-dichlorophenyl isocyanate with 4-(thiophen-2-ylmethyl)morpholine-3-carboxylic acid in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
N-(2,3-dichlorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, N-(2,3-dichlorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide has been shown to exhibit promising anticancer activity against various cancer cell lines. In material science, N-(2,3-dichlorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide has been used as a building block for the synthesis of various organic materials such as polymers and dendrimers. In organic synthesis, N-(2,3-dichlorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide has been used as a key intermediate in the synthesis of various biologically active compounds.
特性
IUPAC Name |
N-(2,3-dichlorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3S/c17-11-4-1-5-12(15(11)18)19-16(22)13-8-23-9-14(21)20(13)7-10-3-2-6-24-10/h1-6,13H,7-9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYARIRLYMNMTJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CS2)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(1R,3R)-rel-3-hydroxycyclopentyl]acetate](/img/structure/B2622351.png)
![8-(3,5-diethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-[2-(piperidin-1-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2622353.png)
![1-(3,4-dimethylphenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2622357.png)

![N'-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-thiophenecarbohydrazide](/img/structure/B2622359.png)
![2-Chloro-1-(7-oxa-12-azadispiro[2.0.54.33]dodecan-12-yl)ethanone](/img/structure/B2622361.png)
![2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2622363.png)
![N-(2-ethoxyphenyl)-2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2622364.png)
![N-(2-(dimethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2622365.png)
![2-[(1-cyclopentylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2622366.png)
![(E)-2-((3-chlorophenyl)amino)-9-methyl-3-((p-tolylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2622367.png)
![2-(cinnamylthio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2622368.png)

![3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-5-(2-oxo-2-piperidin-1-ylethyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2622374.png)